

Analytical Standards for 3(Diethylcarbamoyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards for 3-(diethylcarbamoyl)benzoic acid (CAS No. 72236-23-8). It is intended to be a core resource for researchers, scientists, and professionals involved in drug development and quality control who are working with this compound. This document outlines the key physicochemical properties, analytical methodologies for characterization and quantification, and expected spectral data for this analytical standard.

Physicochemical Properties

3-(Diethylcarbamoyl)benzoic acid is a derivative of benzoic acid characterized by a diethylcarbamoyl group at the meta-position of the benzene ring. Its analytical standard is typically a white to off-white solid. While specific experimental data for some physical properties are not widely published, known data and properties of closely related compounds provide a strong basis for its characterization.

Table 1: Physicochemical and General Data for 3-(Diethylcarbamoyl)benzoic Acid



Property	Value	Source/Comment
Chemical Name	3-(Diethylcarbamoyl)benzoic acid	IUPAC Name[1]
Synonyms	3- [(Diethylamino)carbonyl]benzoi c Acid, DEET-m-carboxylic acid	[2]
CAS Number	72236-23-8	[1][3]
Molecular Formula	C12H15NO3	[1][3]
Molecular Weight	221.25 g/mol	[1][3]
Appearance	Solid	[3]
Purity	≥98%	Typical purity from commercial suppliers[3]. A deuterated version is also available with 95% chemical purity[4].
Melting Point	Data not available. For comparison, benzoic acid melts at 122.13°C.	[5]
Boiling Point	Data not available. For comparison, 2- (diethylcarbamoyl)benzoic acid boils at 406.8°C at 760 mmHg.	[6]
Solubility	Soluble in organic solvents such as acetonitrile, methanol, and ethanol.	Based on data for benzoic acid and its derivatives, which show good solubility in these solvents[7].

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 3-(diethylcarbamoyl)benzoic acid. The following section details the



recommended experimental protocols for these analyses.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is the most common and effective method for assessing the purity and determining the concentration of 3-(diethylcarbamoyl)benzoic acid.

Table 2: HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase	Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water
Gradient	30% Acetonitrile, isocratic
Flow Rate	1.0 mL/min
Injection Volume	5 μL
Column Temperature	30°C
Detection	UV at 235 nm
Standard Concentration	0.1 mg/mL in Acetonitrile

Experimental Protocol:

- Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-(diethylcarbamoyl)benzoic acid reference standard in acetonitrile to obtain a concentration of 0.1 mg/mL.
- Sample Preparation: Prepare the sample to be analyzed at a similar concentration in acetonitrile.
- Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.



 Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak. For quantification, compare the peak area of the sample to a calibration curve generated from a series of known standard concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be employed to identify and quantify volatile or semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is typically required.

Experimental Protocol:

- Derivatization: To 1 mg of the sample, add 100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
- GC-MS System:
 - Column: DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Mass Range: 50-500 amu.
- Injection: Inject 1 μL of the derivatized sample into the GC-MS.
- Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).



Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural confirmation of 3-(diethylcarbamoyl)benzoic acid.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

- ~1.2 ppm (t, 6H): Two overlapping triplets corresponding to the methyl protons of the two ethyl groups.
- ~3.4 ppm (q, 4H): Two overlapping quartets from the methylene protons of the two ethyl groups.
- ~7.5-8.2 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the aromatic ring.
- ~10-12 ppm (s, 1H, broad): A broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

- ~13-15 ppm: Carbon signals of the methyl groups.
- ~40-45 ppm: Carbon signals of the methylene groups.
- ~128-135 ppm: Signals for the aromatic carbons.
- ~168-172 ppm: Two signals for the carbonyl carbons of the amide and the carboxylic acid.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.



FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
2500-3300 (broad)	О-Н	Stretching (Carboxylic acid)[8]
~3050	C-H (aromatic)	Stretching
~2970, ~2870	C-H (aliphatic)	Stretching
~1700	C=O	Stretching (Carboxylic acid)[8]
~1640	C=O	Stretching (Amide)
~1600, ~1480	C=C	Stretching (Aromatic ring)
~1320-1210	C-O	Stretching (Carboxylic acid)
~950 (broad)	О-Н	Bending (out-of-plane)

Experimental Protocol:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data (LC-ESI-QTOF):

Precursor m/z: 222.1125 ([M+H]+)[1]

Adduct: [M+H]+[1]



 Major Fragment Ions: The fragmentation pattern will likely involve the loss of the carboxylic acid group and fragmentation of the diethylamide side chain.

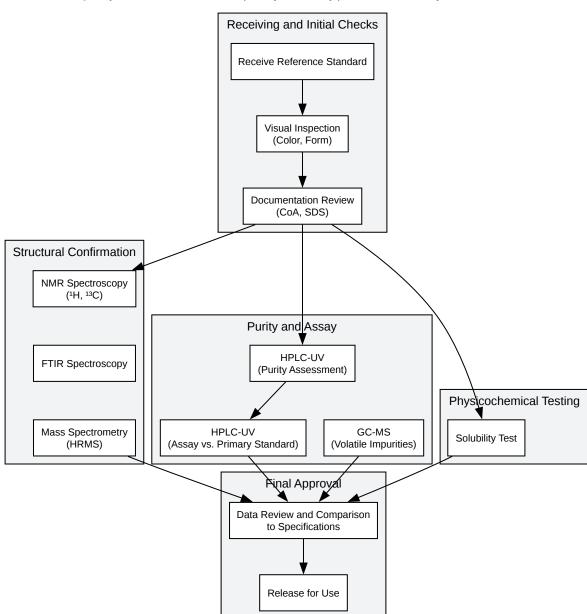
Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 μg/mL) in an appropriate solvent system, such as acetonitrile/water with 0.1% formic acid.
- Infusion: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Workflow and Diagrams Quality Control Workflow for Analytical Standards

The following diagram illustrates a typical workflow for the quality control of an analytical standard of 3-(diethylcarbamoyl)benzoic acid.





Quality Control Workflow for 3-(Diethylcarbamoyl)benzoic Acid Analytical Standard

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Caption: Quality Control Workflow for 3-(Diethylcarbamoyl)benzoic Acid.



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